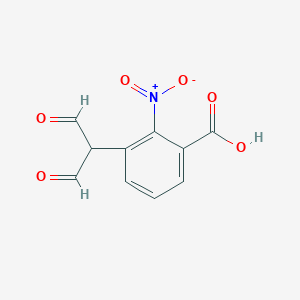

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" is not directly discussed in the provided papers. However, related compounds and their behaviors can offer insights into the properties and potential synthesis routes for this compound. For instance, the study of sodium 3-(octyloxy)-4-nitrobenzoate provides information on the behavior of nitrobenzoic acid derivatives in aqueous solutions, which could be relevant to the solubility and aggregation behavior of "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" .

Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives can be inferred from the regioselective preparation of nitrodibenzofurans, where mild conditions were used to selectively nitrate dibenzofuran . This suggests that controlled conditions could be applied to synthesize the 2-nitro derivative of benzoic acid with specific substituents. Additionally, the synthesis of complex nitrobenzo[a]pyrene metabolites indicates that multi-step synthetic routes involving nitration, oxidation, and epoxidation are feasible for nitrobenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-nitrobenzoic acid adducts, has been studied using X-ray diffraction, revealing hydrogen-bonded dimer formations . This implies that "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" could also form specific intermolecular interactions due to the presence of the carboxylic acid group. Quantum-chemical calculations on similar molecules, such as 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, have shown that reactivity differences in nitro groups are not solely based on electronic structure but also on the properties of ipso-σ complexes .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives can be complex, as indicated by the synthesis of reactive metabolites and DNA adducts from 3-nitrobenzo[a]pyrene . These reactions often involve nitration, oxidation, and the formation of epoxides, which could be relevant to the reactivity of "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" in biological or environmental contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" can be partially deduced from studies on similar compounds. For example, the amphiphilic nature of ester 3-(octanoyloxy)-4-nitrobenzoic acid and its behavior as a surfactant suggest that the subject compound may also exhibit surfactant-like properties . The stability of the sodium salt of a related compound at basic pH and its characterization through surface tension measurements, isothermal titration calorimetry, DLS, and TEM provide a framework for understanding the potential behavior of "3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid" in solution .

Scientific Research Applications

1. Synthesis and Characterization for Anti-Leishmanial Activity

A study by Dias et al. (2015) focused on the synthesis and characterization of nitroaromatic compounds, including 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid derivatives, for in vitro screening of anti-leishmanial activity. They found that the electroactive nitro group in these compounds is vital for their biological activity, with one of the compounds showing potential as an anti-leishmanicidal drug (Dias et al., 2015).

2. Role in Determining Sulfhydryl Groups

Ellman's 1959 research introduced a water-soluble aromatic disulfide derived from 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid, useful for determining sulfhydryl groups in biological materials (Ellman, 1959).

3. Functionalization via TDAE Methodology

Amiri-Attou et al. (2005) reported the synthesis of substituted nitrobenzo[1,3]dioxole derivatives using the TDAE methodology. This research contributes to the understanding of functionalization processes in organic chemistry (Amiri-Attou et al., 2005).

4. Impact on DNA

Research by Herreno-saenz et al. (1993) and Fu et al. (1993) studied the reaction of 3-nitrobenzo[a]pyrene derivatives with DNA, contributing to our understanding of how these compounds interact with genetic material and their mutagenic potential (Herreno-saenz et al., 1993) (Fu et al., 1993).

5. Application in Organic Synthesis

Tanaka et al. (1989) described the selective conversion of 2-(2-Nitrophenyl)-1,3-propanediol to 2-(2-nitrophenyl)propenal, demonstrating the utility of nitroaromatic compounds in the synthesis of tryptophan precursors and indole derivatives (Tanaka et al., 1989).

6. Synthesis of 3-Aminobenzoic Acid

Yin Qun (2010) described the synthesis of 3-aminobenzoic acid, a compound with various applications, including in the synthesis of the anti-inflammatory drug ketoprofen. 3-Nitrobenzoic acid, a relative of 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid, was used as a precursor in this process (Yin Qun, 2010).

properties

IUPAC Name |

3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZKCYOFGVOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid | |

CAS RN |

205680-83-7 |

Source

|

| Record name | 3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)